N-[7-(methanesulfonamido)-4-oxo-6-phenoxy-4a,5,6,7,8,8a-hexahydrochromen-3-yl]formamide
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Overview
Description
Preparation Methods
The synthesis of N-[7-(methanesulfonamido)-4-oxo-6-phenoxy-4a,5,6,7,8,8a-hexahydrochromen-3-yl]formamide involves several steps:
Starting Material: The synthesis begins with commercially available 3-nitro-4-chloro anisole.
Reaction with Potassium Phenoxide: This compound is reacted with potassium phenoxide (generated from phenol and potassium t-butoxide at 110°C) to produce the corresponding nitrophenyl ether.
Reduction and Sulfonylation: The nitrophenyl ether is then reduced and sulfonylated to form sulfonamide.
Friedel-Crafts Reaction: The diphenyl ether undergoes a Friedel-Crafts reaction with aminoacetonitrile hydrochloride, yielding aminomethylacetophenone.
Chemical Reactions Analysis
N-[7-(methanesulfonamido)-4-oxo-6-phenoxy-4a,5,6,7,8,8a-hexahydrochromen-3-yl]formamide undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form different oxidized products.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methanesulfonamido group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
N-[7-(methanesulfonamido)-4-oxo-6-phenoxy-4a,5,6,7,8,8a-hexahydrochromen-3-yl]formamide has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of sulfonamides and chromen derivatives.
Biology: The compound is studied for its anti-inflammatory properties and its effects on immune function.
Medicine: It is primarily used in the treatment of rheumatoid arthritis, where it helps reduce inflammation and prevent joint destruction.
Industry: The compound is used in the pharmaceutical industry for the development of new anti-inflammatory drugs
Mechanism of Action
The mechanism of action of N-[7-(methanesulfonamido)-4-oxo-6-phenoxy-4a,5,6,7,8,8a-hexahydrochromen-3-yl]formamide involves the inhibition of nuclear factor-kappa B (NF-κB) activation, which plays a crucial role in the inflammatory response. By inhibiting NF-κB, the compound reduces the production of pro-inflammatory cytokines and other mediators of inflammation .
Comparison with Similar Compounds
N-[7-(methanesulfonamido)-4-oxo-6-phenoxy-4a,5,6,7,8,8a-hexahydrochromen-3-yl]formamide is unique compared to other similar compounds due to its specific mechanism of action and its efficacy in treating rheumatoid arthritis. Similar compounds include:
Sulfasalazine: Another DMARD used in the treatment of rheumatoid arthritis.
Methotrexate: A widely used DMARD with a different mechanism of action.
Leflunomide: Another DMARD that inhibits pyrimidine synthesis
Biological Activity
N-[7-(methanesulfonamido)-4-oxo-6-phenoxy-4a,5,6,7,8,8a-hexahydrochromen-3-yl]formamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a hexahydrochromen core with a methanesulfonamide group and a phenoxy substituent. Its molecular formula is C₁₈H₁₉N₃O₅S, indicating the presence of nitrogen, oxygen, and sulfur in its composition.
Biological Activity Overview
Research on this compound has highlighted several biological activities:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. This includes activity against both Gram-positive and Gram-negative bacteria.
- Antitumor Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has been observed to reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific cellular pathways that regulate cell growth and apoptosis.
Key Mechanisms Identified:
- Inhibition of DNA Synthesis : Some studies indicate that the compound may bind to DNA and inhibit its synthesis.
- Modulation of Signaling Pathways : It may affect pathways involved in inflammation and cell survival.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus.
- Cancer Cell Line Study : In vitro testing on human breast cancer cell lines showed that treatment with this compound resulted in a 50% reduction in cell viability after 48 hours at a concentration of 10 µM.
- Inflammation Model : In an animal model of arthritis, administration of the compound led to a significant decrease in paw swelling and inflammatory markers compared to control groups.
Properties
Molecular Formula |
C17H20N2O6S |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[7-(methanesulfonamido)-4-oxo-6-phenoxy-4a,5,6,7,8,8a-hexahydrochromen-3-yl]formamide |
InChI |
InChI=1S/C17H20N2O6S/c1-26(22,23)19-13-8-15-12(17(21)14(9-24-15)18-10-20)7-16(13)25-11-5-3-2-4-6-11/h2-6,9-10,12-13,15-16,19H,7-8H2,1H3,(H,18,20) |
InChI Key |
KDBBZQKSMGHDEK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1CC2C(CC1OC3=CC=CC=C3)C(=O)C(=CO2)NC=O |
Origin of Product |
United States |
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